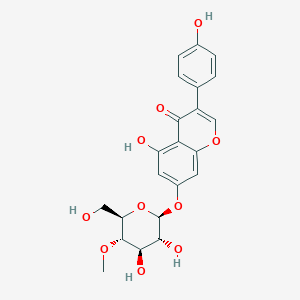
4''-methyloxy-Genistin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’'-methyloxy-Genistin is an isoflavone methyl-glycoside, which is isolated from Cordyceps militaris grown on germinated soybeans . Isoflavones possess immunomodulating and antiallergic activities .
Synthesis Analysis
Genistin, a commonly found isoflavonoid glycoside, is a 7-O-glycoside of the highly biologically active isoflavonoid genistein . It is produced by plant metabolism and is detected in a number of plant species .Molecular Structure Analysis
The molecular formula of 4’'-methyloxy-Genistin is C22H22O10 . Its molecular weight is 446.41 . It is an isoflavone methyl-glycoside .Chemical Reactions Analysis
Genistin, the parent compound of 4’'-methyloxy-Genistin, has been studied for its effects against hyperlipidemia . The metabolites of genistin in normal and hyperlipidemic rats were identified to cause metabolic differences .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’'-methyloxy-Genistin include its molecular weight (446.40), and its molecular formula (C22H22O10) .Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
Genistein has been identified as a potential agent for cardiovascular health, showing vasodilating, anti-thrombotic, and anti-atherosclerotic effects . It acts through various mechanisms, potentially offering protection against hypertension, one of the major cardiovascular disease risk factors. This evidence supports genistein's promising role as an anti-hypertensive agent in experimental models, although further clinical trials are needed to solidify these findings (Sureda et al., 2017).
Cancer Prevention and Treatment
The biological activities of genistein, particularly its antioxidant and enzyme-inhibitory effects , have been extensively studied for their preventative and therapeutic impacts on various cancer types. Genistein has been shown to possess cancer-related enzyme inhibitory effects, significantly inhibiting carcinogenesis and photodamage induced by UV light. Its anticancer, anti-inflammatory, and cardio-protective effects are believed to be related to its antioxidant activities. Additionally, genistein has been found to alter the Maillard reaction pathway, potentially offering a novel approach to cancer prevention (Mazumder & Hongsprabhas, 2016).
Metabolic Diseases
In the context of metabolic diseases, genistein has been explored for its therapeutic potential in diabetes and obesity . Its role in modulating key genes and pathways involved in metabolism suggests a beneficial impact on these conditions. Furthermore, genistein's interactions with molecular targets relevant to diabetes and lipid metabolism highlight its potential as a natural agent for managing metabolic diseases (Coutinho et al., 2022).
Epigenetic Regulation
Environmental exposures, including genistein, can significantly influence epigenetic regulation , affecting gene expression without altering the DNA sequence. Genistein, as an environmental toxicant, has been studied for its impact on DNA methylation and microRNA expression, particularly during the in utero period, which is critical for setting epigenomic profiles. This epigenetic modulation may represent a mechanism through which genistein exerts its health effects, including potential roles in disease etiology and prevention (Marsit, 2015).
Eigenschaften
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-21-16(8-23)32-22(20(28)19(21)27)31-12-6-14(25)17-15(7-12)30-9-13(18(17)26)10-2-4-11(24)5-3-10/h2-7,9,16,19-25,27-28H,8H2,1H3/t16-,19-,20-,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFZFJHZGAOITN-YCDQRNBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4''-methyloxy-Genistin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

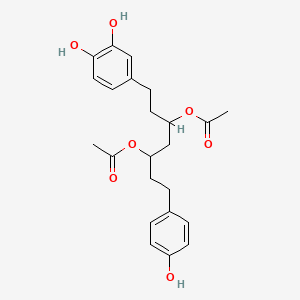
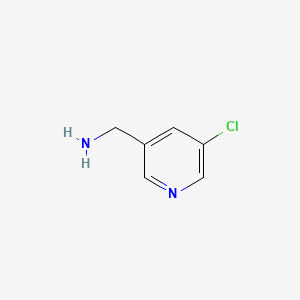
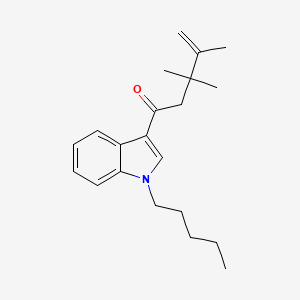
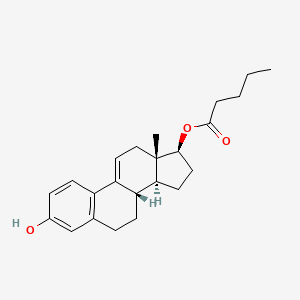
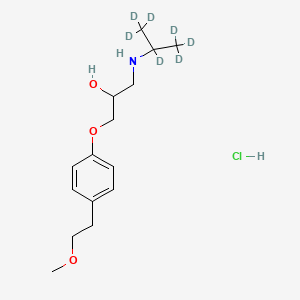
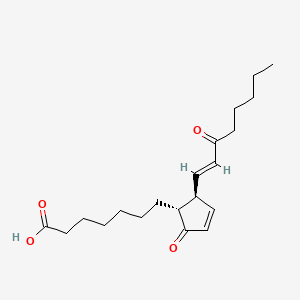
![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)

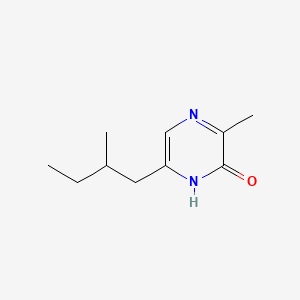
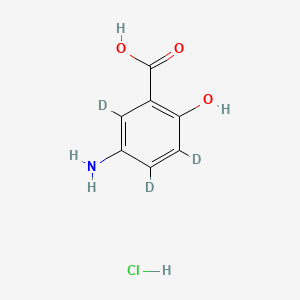

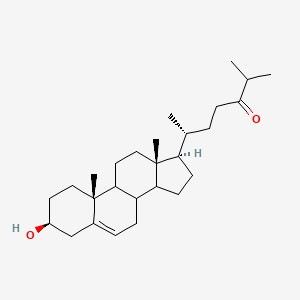
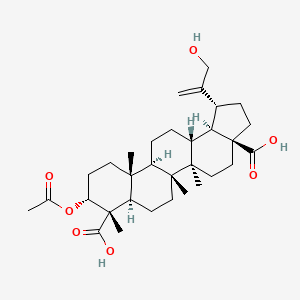
![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)